Desialylated human cad antigenic determinant Desialylated human cad antigenic determinant
Brand Name: Vulcanchem
CAS No.: 110101-22-9
VCID: VC20741448
InChI: InChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14-,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1
SMILES: CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O
Molecular Formula: C22H38N2O16
Molecular Weight: 586.5 g/mol

Desialylated human cad antigenic determinant

CAS No.: 110101-22-9

Cat. No.: VC20741448

Molecular Formula: C22H38N2O16

Molecular Weight: 586.5 g/mol

* For research use only. Not for human or veterinary use.

Desialylated human cad antigenic determinant - 110101-22-9

CAS No. 110101-22-9
Molecular Formula C22H38N2O16
Molecular Weight 586.5 g/mol
IUPAC Name N-[(2S,3R,4R,5R,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Standard InChI InChI=1S/C22H38N2O16/c1-7(29)23-9(3-25)19(39-22-18(36)17(35)15(33)12(6-28)38-22)20(10(31)4-26)40-21-13(24-8(2)30)16(34)14(32)11(5-27)37-21/h3,9-22,26-28,31-36H,4-6H2,1-2H3,(H,23,29)(H,24,30)/t9-,10+,11+,12+,13+,14-,15-,16+,17-,18+,19+,20-,21-,22-/m0/s1
Standard InChI Key ASGUPKXCDOJNJC-IHQAUTJNSA-N
Isomeric SMILES CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)CO)O)O
SMILES CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O
Canonical SMILES CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)CO)O)O

Chemical Structure and Identity

The desialylated human Cad antigenic determinant has been identified as a complex trisaccharide with the specific chemical structure: O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-(1→4)-O-beta-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-galactopyranose . This structure represents the core carbohydrate component of the Cad blood group antigen without its sialic acid moiety. The compound features a precise arrangement of galactose and N-acetylgalactosamine residues with specific glycosidic linkages that determine its biological recognition properties.

Structural Components

The trisaccharide structure consists of three interconnected sugar units:

  • 2-acetamido-2-deoxy-D-galactopyranose (GalNAc) as the reducing end

  • A central beta-D-galactopyranose (Gal) connected via a 1→3 linkage

  • A terminal 2-acetamido-2-deoxy-beta-D-galactopyranosyl (GalNAc) residue attached via a 1→4 linkage

This specific arrangement of monosaccharides with defined anomeric configurations and linkage positions is crucial for its antigenic properties and biological recognition.

Structural Representation

The structure can be represented in a more abbreviated form as:

Component PositionSugar UnitGlycosidic Linkage
Terminal (non-reducing)GalNAcβ(1→4)
InternalGalβ(1→3)
Reducing endGalNAc-

This specific arrangement constitutes the desialylated form of the human Cad antigen, distinguishing it from related blood group determinants through its characteristic trisaccharide sequence and linkage pattern .

Chemical Synthesis Approaches

The synthesis of the desialylated human Cad antigenic determinant involves sophisticated carbohydrate chemistry techniques to ensure proper stereochemical control at each glycosidic linkage.

Key Synthetic Pathway

The primary synthetic approach documented in the literature begins with benzyl 2-azido-2-deoxy-beta-D-galactopyranoside as the starting material . This compound undergoes a series of strategic transformations to build the trisaccharide structure with precise control of the stereochemistry at each glycosidic bond.

The synthesis proceeds through the following key stages:

  • Preparation of the acceptor molecule through selective protection strategies

  • Sequential glycosylation reactions to build the trisaccharide framework

  • Functional group transformations to establish the final structure

Detailed Synthetic Procedure

The documented synthesis follows a multi-step sequence that demonstrates the complexity of carbohydrate chemistry required to access this antigenic determinant:

  • Conversion of benzyl 2-azido-2-deoxy-beta-D-galactopyranoside into benzyl 2-azido-4,6-O-benzyl-2-deoxy-beta-D-galactopyranoside through a sequence involving benzylidenation, p-methoxybenzylation, acid hydrolysis, benzylation, and selective oxidation .

  • Condensation of 1,2,3,4,6-penta-O-acetyl-beta-D-galactopyranose with the protected acceptor in the presence of trimethylsilyl triflate, yielding benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-galactopyranoside with 76% yield .

  • Further transformation of this disaccharide intermediate to prepare it for the final glycosylation step.

  • Condensation with 3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl bromide using silver silicate on alumina and molecular sieve 4Å, producing the protected trisaccharide in 61% yield .

  • Final transformations involving:

    • Reduction of the azido groups with sodium borohydride

    • N-acetylation of the resulting amines

    • O-deacetylation to remove acetate protecting groups

    • Catalytic hydrogenolysis to remove benzyl protecting groups

This sequence yields the target compound: O-(2-acetamido-2-deoxy-beta-D-galactopyranosyl)-(1→4)-O-beta-D-galactopyranosyl-(1→3)-2-acetamido-2-deoxy-D-galactopyranose .

Key Intermediates and Their Significance

The synthesis relies on several critical intermediates that highlight important aspects of carbohydrate chemistry:

IntermediateStructural FeaturesSynthetic Significance
Benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-beta-D-galactopyranosideSelectively protected monosaccharide with azido group at C-2Key acceptor for first glycosylation
Benzyl 2-azido-4,6-di-O-benzyl-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-beta-D-galactopyranosideDisaccharide with protected functionalitiesDemonstrates successful beta-selective glycosylation
3,4,6-tri-O-acetyl-2-azido-2-deoxy-alpha-D-galactopyranosyl bromideActivated glycosyl donorEnables stereoselective introduction of terminal GalNAc unit

These intermediates showcase the strategic use of protecting groups and stereoselective glycosylation methods necessary for assembling complex oligosaccharides .

Chemical Transformations and Reaction Mechanisms

The synthesis of the desialylated human Cad antigenic determinant illustrates several fundamental principles of carbohydrate chemistry, particularly in relation to stereoselective glycosylation and functional group transformations.

Azide Chemistry in Carbohydrate Synthesis

The use of 2-azido-2-deoxy sugar derivatives represents a key synthetic strategy in this synthesis. The azido functionality serves as a masked amino group that can be selectively transformed to the N-acetamido group found in the target structure. This approach offers several advantages:

  • The azido group provides a non-participating functionality at C-2 during glycosylation reactions

  • It can be readily reduced to an amine under mild conditions

  • The resulting amine can be selectively acetylated to introduce the N-acetyl group

The literature on glycal azidonitration indicates that this approach is widely used for accessing 2-amino-2-deoxy sugars with defined stereochemistry .

Glycosylation Methods and Stereoselectivity

The synthesis employs different glycosylation strategies to achieve stereocontrol at each glycosidic linkage:

  • Trimethylsilyl triflate-promoted glycosylation using penta-O-acetyl-beta-D-galactopyranose as donor

  • Silver silicate-promoted glycosylation using a glycosyl bromide donor

These methods illustrate the careful selection of reaction conditions needed to control the stereochemical outcome of glycosidic bond formation, a central challenge in oligosaccharide synthesis .

Research AreaPotential Applications
ImmunologyStudy of antibody-carbohydrate interactions
GlycobiologyInvestigation of glycosyltransferase specificity
BiochemistryStructural studies of lectin-carbohydrate binding
Medical diagnosticsDevelopment of tools for blood typing

The synthetic accessibility of this complex trisaccharide provides researchers with a valuable tool for investigating carbohydrate-mediated biological processes.

Synthetic Methodology Advancements

The synthesis of the desialylated human Cad antigenic determinant represents an important contribution to carbohydrate chemistry methodology. Since the initial publication of this synthesis in 1986, numerous advances in glycosylation methods have built upon these foundational approaches.

Protection Group Strategies

The synthesis employs a sophisticated protecting group strategy that exemplifies principles of orthogonal protection in carbohydrate chemistry:

  • Benzyl ethers for permanent protection (removed in the final step)

  • Acetate esters for temporary protection (selectively removed prior to final deprotection)

  • Azido groups as amino-protecting functionalities (converted to N-acetyl groups)

This approach demonstrates the careful planning required for selective functional group manipulation in complex carbohydrate synthesis.

Relevance to Modern Glycochemistry

The synthetic approach developed for the desialylated human Cad antigenic determinant continues to influence modern methods for oligosaccharide assembly. Several aspects of this synthesis remain relevant:

  • The use of 2-azido-2-deoxy sugar derivatives as key building blocks

  • Strategic application of glycosylation promoters for stereocontrol

  • Sequential glycosylation for complex oligosaccharide assembly

The literature indicates ongoing interest in refining methods for 2-amino-2-deoxygalactoside synthesis, with numerous citations to this foundational work in the context of glycopeptide and glycoconjugate preparation .

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